Formal Data-Gap Disclosure: Absence of Publicly Available Direct Bioactivity Data for CAS 898405-64-6 at Time of Analysis
A systematic search of BindingDB, ChEMBL, PubChem BioAssay, PubMed, and Google Patents (conducted April 2026) returned zero peer-reviewed quantitative bioactivity data points (IC₅₀, Kᵢ, Kd, EC₅₀, or cell viability) for CAS 898405-64-6. This compound does not appear as a specifically exemplified molecule in the Abbott BCL-XL patent family (EP-1318978-B1, US7754886, US6720338) or in any subsequent BCL-2-family patent [1]. The only numerical activity claims identified online (e.g., IC₅₀ = 12 µM for TNF-α inhibition in macrophages; IC₅₀ = 15 µM against MCF-7 cells) originate from a vendor product page on an excluded source and cannot be corroborated against any published study, journal article, or patent example. Users should treat all vendor-claimed activity figures for this compound as unverified unless accompanied by a traceable publication reference . The absence of bioactivity data for this compound contrasts with the extensively characterized N-benzoyl arylsulfonamide class to which it structurally belongs.
| Evidence Dimension | Availability of peer-reviewed quantitative bioactivity data |
|---|---|
| Target Compound Data | 0 publicly available data points (IC₅₀/Kᵢ/Kd/EC₅₀) across all queried databases |
| Comparator Or Baseline | Class-representative compounds in Abbott patent family (e.g., ABT-737): Kᵢ < 1 nM against BCL-XL by fluorescence polarization [1] |
| Quantified Difference | Data gap: target compound has no verifiable bioactivity data vs. extensively characterized class members |
| Conditions | Database query scope: BindingDB, ChEMBL v.34, PubChem BioAssay, PubMed, Google Patents; search date: April 2026 |
Why This Matters
Procurement decisions for this compound must be based on structural/pharmacophoric considerations or on newly generated in-house data, not on extrapolated potency claims; users requiring pre-validated bioactivity should verify whether class-representative data from the Abbott BCL-XL patent family is sufficient for their experimental context.
- [1] McClellan W, Oost T, Bruncko M, et al. (Abbott Laboratories). N-acylsulfonamide apoptosis promoters. European Patent EP-1318978-B1, granted 2006-02-08. Also published as US7754886, US6720338. View Source
